![molecular formula C15H10FNO2S B3161023 8-Fluoro-3-(phenylsulfonyl)quinoline CAS No. 866782-60-7](/img/structure/B3161023.png)
8-Fluoro-3-(phenylsulfonyl)quinoline
Overview
Description
8-Fluoro-3-(phenylsulfonyl)quinoline is a chemical compound with the molecular formula C15H10FNO2S and a molecular weight of 287.31 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in recent years. Various methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of quinoline derivatives .
Molecular Structure Analysis
The molecular structure of 8-Fluoro-3-(phenylsulfonyl)quinoline consists of a quinoline core with a fluorine atom at the 8th position and a phenylsulfonyl group at the 3rd position .
Scientific Research Applications
Synthesis of Other Compounds
Fluorinated quinolines, such as 8-Fluoro-3-(phenylsulfonyl)quinoline, are often used in the synthesis of other compounds. A variety of synthetic methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biological Activity
Quinolines, including fluorinated ones, have shown remarkable biological activity. They have been used as a basic structure for the search of synthetic antimalarial drugs . For instance, fluoroquine and mefloquine are antimalarial drugs that incorporate the quinoline skeleton .
Enzyme Inhibitors
Many synthetic quinolines have proven to be effective inhibitors of various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Antineoplastic Drugs
The antineoplastic drug Brequinar® and its analogs, which incorporate the quinoline structure, have proven to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .
Treatment of Heart Diseases
Flosequinan, a drug that incorporates the quinoline structure, is one of the new generation drugs for the treatment of heart diseases .
Antibacterial Activity
Fluoroquinolones, a family of drugs that incorporate the quinoline structure, exhibit a broad spectrum of antibacterial activity .
Agriculture
A number of fluorinated quinolines have found application in agriculture .
Components for Liquid Crystals
Fluorinated quinolines have also been used as components for liquid crystals .
These are just a few of the many potential applications of 8-Fluoro-3-(phenylsulfonyl)quinoline. It’s clear that this compound has a wide range of uses in various fields, particularly in medicinal chemistry .
properties
IUPAC Name |
3-(benzenesulfonyl)-8-fluoroquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYPDUKGOQKJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-3-(phenylsulfonyl)quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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